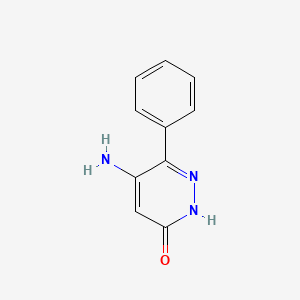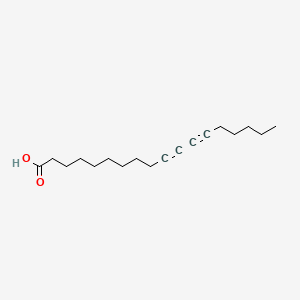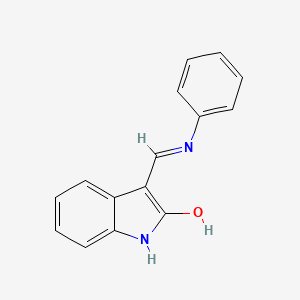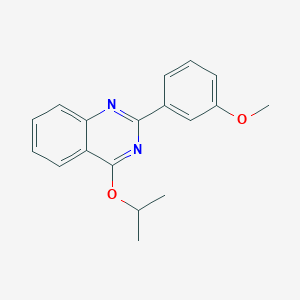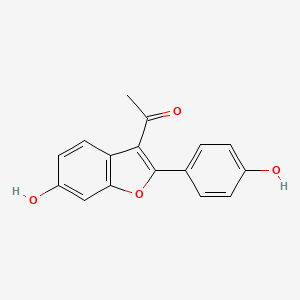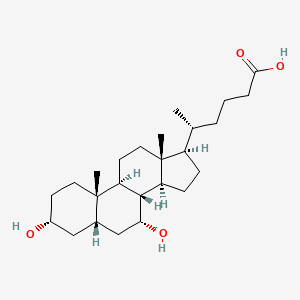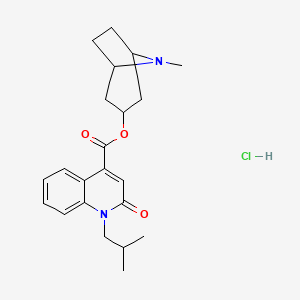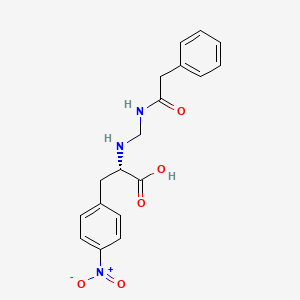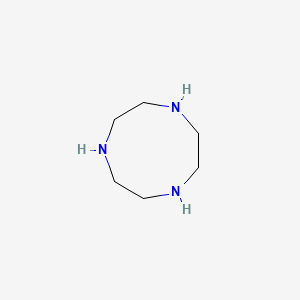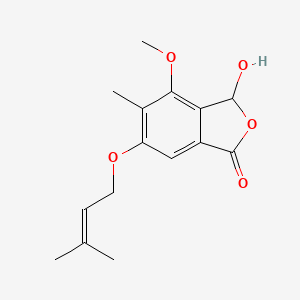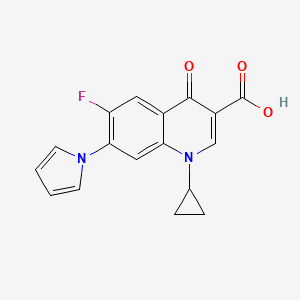
1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
描述
E 3846 is a small molecule drug developed by Esteve, primarily known for its role as a DNA topoisomerase inhibitor. This compound is currently in the preclinical stage of development and is being investigated for its potential to treat bacterial infections .
准备方法
合成路线和反应条件
E 3846 的合成涉及多个步骤,从关键中间体的制备开始。具体的合成路线和反应条件是 Esteve 的专有信息。 合成类似化合物的通用方法通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件来促进所需的化学反应 .
工业生产方法
E 3846 的工业生产可能涉及使用间歇式或连续流反应器的大规模化学合成。 该工艺将针对产量、纯度和成本效益进行优化,并遵守良好生产规范 (GMP) 以确保最终产品的质量和安全 .
化学反应分析
反应类型
E 3846 会经历各种化学反应,包括:
氧化: 该反应涉及电子的损失,可以通过高锰酸钾或三氧化铬等氧化剂促进。
还原: 该反应涉及电子的获得,可以通过氢化铝锂或硼氢化钠等还原剂促进。
常用试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 氢化铝锂,硼氢化钠。
取代基: 卤素、烷基和取决于所需产物的其他官能团
主要产物
这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,E 3846 的氧化可以产生各种氧化的衍生物,而还原可以产生该化合物的还原形式 .
科学研究应用
E 3846 有几个科学研究应用,包括:
化学: 用作模型化合物来研究 DNA 拓扑异构酶抑制及其对 DNA 复制和转录的影响。
生物学: 正在研究其通过抑制细菌 DNA 拓扑异构酶治疗细菌感染的潜力。
医学: 细菌感染的潜在治疗剂,尤其是由耐抗生素菌株引起的感染。
作用机制
E 3846 通过抑制 DNA 拓扑异构酶发挥作用,DNA 拓扑异构酶是 DNA 复制和转录的关键酶。通过与酶结合,E 3846 可阻止超螺旋 DNA 的松弛,从而抑制细菌 DNA 复制和转录。 这导致细菌细胞死亡,使 E 3846 成为一种有效的抗菌剂 .
相似化合物的比较
类似化合物
诺氟沙星: 另一种具有类似抗菌活性的氟喹诺酮类药物。
环丙沙星: 一种广泛使用的氟喹诺酮类药物,具有更广泛的活性。
左氧氟沙星: 以其对各种细菌感染的有效性而闻名.
独特性
E 3846 的独特性在于其特定的结构,包括 7 位的吡咯环取代基。这种结构特征增强了其对某些细菌菌株(包括耐甲氧西林金黄色葡萄球菌)的活性。 此外,E 3846 在酸性 pH 值下显示出更高的活性,这是相对于其他氟喹诺酮类药物的明显优势 .
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-7-11-14(8-15(13)19-5-1-2-6-19)20(10-3-4-10)9-12(16(11)21)17(22)23/h1-2,5-10H,3-4H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRMOARTUIEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147804 | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106891-93-4 | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106891934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-3846 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R979UVH81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does E-3846 compare to other fluoroquinolones like norfloxacin and ciprofloxacin in terms of its in vitro activity against different bacterial species?
A: E-3846 exhibits superior in vitro activity compared to norfloxacin against various bacterial species, including Staphylococcus species (including methicillin-resistant strains) and members of the Enterobacteriaceae family [, ]. While E-3846 shows similar activity to ciprofloxacin against Streptococcus (Enterococcus) faecalis, it is generally less active than ciprofloxacin against other Enterobacteriaceae. Notably, E-3846 demonstrates greater activity against Staphylococcus species compared to both norfloxacin and ciprofloxacin [, ].
Q2: Does the pH of the environment influence the antibacterial activity of E-3846? How does this compare to other fluoroquinolones?
A: Interestingly, the activity of E-3846 increases under acidic conditions []. This contrasts with norfloxacin and ciprofloxacin, which experience a significant reduction in activity in acidic environments []. This unique characteristic could have implications for the efficacy of E-3846 in specific physiological conditions or infection sites.
Q3: What evidence exists regarding the in vivo efficacy of E-3846 in treating bacterial infections?
A: Studies using rat models have demonstrated the promising therapeutic potential of E-3846. It exhibits excellent efficacy in treating experimental cystitis and pyelonephritis caused by various bacterial species, including S. faecalis, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


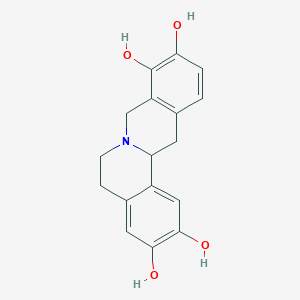
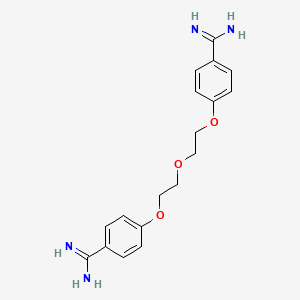
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(2,4,5,8-tetrahydroxy-7-oxa-2-aza-bicyclo[3.2.1]oct-3-YL)-acetic acid](/img/structure/B1209569.png)
